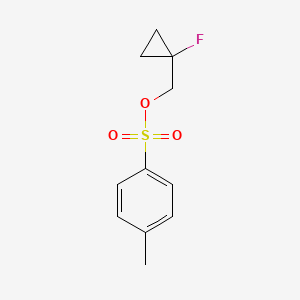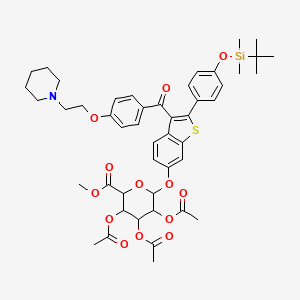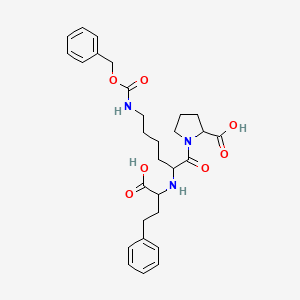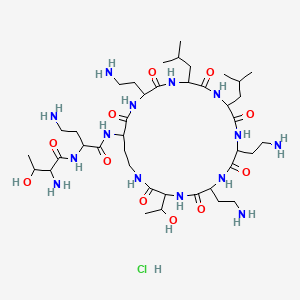
(1-Fluorocyclopropyl)methyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-méthylbenzènesulfonate de (1-fluorocyclopropyl)méthyle est un composé chimique de formule moléculaire C11H13FO3S et de masse moléculaire 244,28 g/mol . Ce composé est caractérisé par la présence d'un groupe fluorocyclopropyle lié à une partie méthylbenzènesulfonate. Il est utilisé dans diverses réactions chimiques et a des applications dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-méthylbenzènesulfonate de (1-fluorocyclopropyl)méthyle implique généralement la réaction du (1-fluorocyclopropyl)méthanol avec le chlorure de 4-méthylbenzènesulfonyle en présence d'une base telle que la pyridine ou la triéthylamine . La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du chlorure de sulfonyle. Le produit est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie sur colonne.
Méthodes de production industrielle
La production industrielle du 4-méthylbenzènesulfonate de (1-fluorocyclopropyl)méthyle suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-méthylbenzènesulfonate de (1-fluorocyclopropyl)méthyle subit diverses réactions chimiques, notamment :
Substitution nucléophile : Le groupe sulfonate peut être déplacé par des nucléophiles tels que les amines, les alcools et les thiols.
Réduction : Le composé peut être réduit en l'alcool correspondant à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Oxydation : L'oxydation du composé peut produire la sulfone ou le sulfoxyde correspondants.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs tels que l'azoture de sodium, le thiocyanate de potassium et le méthylate de sodium sont couramment utilisés.
Réduction : L'hydrure de lithium et d'aluminium ou l'hydrure de sodium et de bore dans l'éther anhydre ou le tétrahydrofurane.
Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque ou le permanganate de potassium.
Principaux produits formés
Substitution nucléophile : Formation de dérivés cyclopropyliques substitués.
Réduction : Formation de (1-fluorocyclopropyl)méthanol.
Oxydation : Formation de dérivés sulfone ou sulfoxyde.
Applications De Recherche Scientifique
Le 4-méthylbenzènesulfonate de (1-fluorocyclopropyl)méthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Employé dans l'étude des mécanismes enzymatiques et des interactions protéine-ligand.
Médecine : Investigué pour son utilisation potentielle dans le développement de médicaments et comme outil pharmacologique.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 4-méthylbenzènesulfonate de (1-fluorocyclopropyl)méthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe fluorocyclopropyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les enzymes, ce qui entraîne l'inhibition ou la modification de leur activité. Le groupe sulfonate améliore la solubilité du composé et facilite son transport dans les systèmes biologiques .
Mécanisme D'action
The mechanism of action of (1-Fluorocyclopropyl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The fluorocyclopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Méthylbenzènesulfonate de (1-chlorocyclopropyl)méthyle
- 4-Méthylbenzènesulfonate de (1-bromocyclopropyl)méthyle
- 4-Méthylbenzènesulfonate de (1-iodocyclopropyl)méthyle
Unicité
Le 4-méthylbenzènesulfonate de (1-fluorocyclopropyl)méthyle est unique en raison de la présence de l'atome de fluor, qui confère des propriétés chimiques et biologiques distinctes. L'atome de fluor améliore la stabilité et la réactivité du composé, ce qui en fait un outil précieux en chimie synthétique et en recherche biologique.
Propriétés
Formule moléculaire |
C11H13FO3S |
|---|---|
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
(1-fluorocyclopropyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H13FO3S/c1-9-2-4-10(5-3-9)16(13,14)15-8-11(12)6-7-11/h2-5H,6-8H2,1H3 |
Clé InChI |
UBCBJTDEOFGSBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B12290752.png)

![threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester](/img/structure/B12290758.png)
![Methyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B12290765.png)

![(5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12290772.png)
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B12290785.png)
![N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B12290793.png)
![2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl-](/img/structure/B12290800.png)
![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)


![tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate](/img/structure/B12290838.png)

